6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one
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Overview
Description
6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one is a chemical compound with the molecular formula C10H13N5O4. It is a derivative of purine, a heterocyclic aromatic organic compound that is widely distributed in nature. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one typically involves the condensation of a purine derivative with a sugar moiety. One common method involves the reaction of 6-chloropurine with a protected sugar derivative, followed by deprotection to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different oxidation states.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted purine derivatives with varying functional groups.
Scientific Research Applications
6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a biomarker for certain diseases.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interfere with nucleic acid synthesis.
Mechanism of Action
The mechanism of action of 6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one involves its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. The compound can be incorporated into DNA or RNA, leading to the disruption of nucleic acid synthesis and function. It may also inhibit enzymes such as DNA polymerase or reverse transcriptase, thereby blocking the replication of viruses or cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,9-dihydro-6H-purin-6-one: This compound has a similar structure but differs in the position of the amino group and the presence of additional hydroxyl groups.
2-thioadenosine: This compound contains a sulfur atom in place of an oxygen atom in the purine ring, leading to different chemical and biological properties.
Uniqueness
6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with nucleic acids and enzymes makes it a valuable tool in various fields of research and potential therapeutic applications.
Properties
IUPAC Name |
6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-7-9(14-10(18)13-8)15(3-12-7)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFIFWZFCNRPBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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